4-Methoxy-[7-13C]-benzoic Acid

Catalog No.
S785913
CAS No.
69838-89-7
M.F
C8H8O3
M. Wt
153.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-[7-13C]-benzoic Acid

CAS Number

69838-89-7

Product Name

4-Methoxy-[7-13C]-benzoic Acid

IUPAC Name

4-methoxybenzoic acid

Molecular Formula

C8H8O3

Molecular Weight

153.14 g/mol

InChI

InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/i8+1

InChI Key

ZEYHEAKUIGZSGI-VJJZLTLGSA-N

SMILES

COC1=CC=C(C=C1)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)O

Isomeric SMILES

COC1=CC=C(C=C1)[13C](=O)O

Isotope-Labeled Tracer Studies:

-Methoxy-[7-13C]-benzoic acid is an isotopically labeled version of 4-methoxybenzoic acid, where the carbon atom at position 7 is enriched with the stable isotope 13C. This specific enrichment allows researchers to use 4-Methoxy-[7-13C]-benzoic acid as a tracer molecule in various scientific studies.

Tracers are introduced into a system, and their fate is monitored to understand the system's behavior. In the context of 4-Methoxy-[7-13C]-benzoic acid, researchers can:

  • Track metabolic pathways: By studying the incorporation and distribution of the 13C label in biological samples, researchers can gain insights into the metabolic pathways involved in the breakdown or utilization of 4-methoxybenzoic acid within an organism.
  • Investigate drug interactions: 4-Methoxy-[7-13C]-benzoic acid can be used to study how drugs are metabolized by the body and identify potential interactions between drugs. This information is crucial for understanding drug efficacy and safety.
  • Monitor environmental fate: When introduced into the environment, 4-Methoxy-[7-13C]-benzoic acid can be used to track its degradation and movement in different environmental compartments, such as soil, water, and air. This information helps understand the environmental impact of the compound.

Additional Applications:

Beyond its use as a tracer, 4-Methoxy-[7-13C]-benzoic acid may find application in other scientific research areas, such as:

  • Synthesis of isotopically labeled derivatives: The 13C enrichment in 4-Methoxy-[7-13C]-benzoic acid can be used as a starting point for the synthesis of other isotopically labeled molecules, valuable for various research purposes like NMR spectroscopy.
  • Calibration standards: Due to its well-defined isotopic composition, 4-Methoxy-[7-13C]-benzoic acid can be used as a calibration standard in analytical techniques like mass spectrometry.

4-Methoxy-[7-13C]-benzoic acid is a carbon-13 labeled derivative of 4-methoxybenzoic acid, characterized by the presence of a methoxy group attached to the benzene ring and a carboxylic acid functional group. The carbon-13 isotope labeling allows for enhanced analysis in nuclear magnetic resonance spectroscopy, making it valuable for tracing molecular interactions and transformations in various scientific studies. Its molecular formula is C8H8O3C_8H_8O_3, with a molecular weight of approximately 152.15 g/mol .

4-Methoxy-[7-13C]-benzoic acid itself likely doesn't have a specific mechanism of action. Its primary function is as a tracer molecule due to the presence of the ¹³C isotope. Researchers can incorporate this molecule into biological systems or reactions and track its fate or interaction with other molecules using the ¹³C label. This allows for the study of metabolic pathways, protein-ligand interactions, and other processes (1: )).

  • Mild irritant: May cause irritation to skin and eyes upon contact (5: ).
  • Dust hazard: Inhalation of dust particles may irritate the respiratory system.
  • Generally low toxicity: Benzoic acid is considered to have low to moderate toxicity (6: ).

  • Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
  • Reduction: The carboxylic acid can be reduced to an alcohol, specifically 4-methoxybenzyl alcohol.
  • Substitution Reactions: The methoxy group may be substituted with other functional groups through nucleophilic aromatic substitution reactions.

These reactions highlight the compound's versatility in organic synthesis and its potential applications in various chemical processes.

The compound exhibits notable biological activity, primarily acting as an inhibitor in radical polymerization processes. It interacts with oxygen and primary radicals to form peroxy radicals, which subsequently inhibit the polymerization of acrylic monomers. This action is crucial for ensuring safe manufacturing practices and the stability of acrylic compounds . Additionally, its role as a tracer in metabolic studies provides insights into biochemical pathways and interactions within biological systems.

The synthesis of 4-Methoxy-[7-13C]-benzoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-methoxybenzoic acid.
  • Esterification: The carboxylic acid is esterified using methanol, often in the presence of a catalyst such as sulfuric acid.
  • Carbon-13 Labeling: Carbon-13 labeled methanol is utilized to introduce the carbon-13 isotope into the compound during the esterification process.

This method can be adapted for industrial-scale production, emphasizing continuous monitoring and optimization to achieve high yields and purity.

4-Methoxy-[7-13C]-benzoic acid has diverse applications across various fields:

  • Nuclear Magnetic Resonance Spectroscopy: Used as a labeled compound for studying molecular structures and dynamics.
  • Biological Research: Acts as a tracer to investigate metabolic pathways and interactions within living organisms.
  • Pharmaceutical Development: Plays a role in pharmacokinetic studies to understand drug distribution and metabolism.
  • Industrial Chemistry: Employed in synthesizing labeled compounds for developing new materials and chemicals.

These applications demonstrate its significance in both academic research and industrial settings.

The interactions of 4-Methoxy-[7-13C]-benzoic acid are primarily studied through its role as a tracer in nuclear magnetic resonance spectroscopy. The carbon-13 isotope provides distinct signals that allow researchers to monitor molecular behavior under various conditions. Its ability to inhibit radical polymerization also highlights its interaction with other chemical species, particularly in the presence of oxygen and primary radicals .

Several compounds share structural similarities with 4-Methoxy-[7-13C]-benzoic acid, including:

Compound NameStructure FeaturesUnique Characteristics
Methyl 4-MethoxybenzoateEster derivative without carbon-13 labelingCommonly used in organic synthesis
Methyl 4-HydroxybenzoateHydroxyl group instead of methoxyUsed as a preservative (e.g., methylparaben)
Methyl 4-NitrobenzoateNitro group instead of methoxyUtilized in dye manufacturing
4-Methoxybenzoic AcidNon-labeled versionFound in various natural products

Uniqueness: The primary distinction of 4-Methoxy-[7-13C]-benzoic acid lies in its carbon-13 labeling, which enhances its utility in nuclear magnetic resonance spectroscopy compared to its non-labeled counterparts. This feature allows for precise tracking of molecular interactions that are not possible with non-labeled compounds.

The development of isotopically labeled benzoic acids traces back to mid-20th-century efforts to elucidate metabolic pathways. Early syntheses of benzene, toluene, and benzoic acid labeled with carbon-14 or carbon-13 provided foundational insights into aromatic compound behavior in biological systems. For instance, the 1952 synthesis of ring-labeled benzoic acid via Grignard reactions established protocols later adapted for 13C labeling. These efforts were pivotal in advancing tracer methodologies, enabling precise tracking of molecular transformations in vivo.

Significance in Modern Biochemical Research

In contemporary research, 4-methoxy-[7-13C]-benzoic acid addresses critical challenges in metabolic profiling. Its 13C label at the carboxyl position ([13C]=O) enhances detection sensitivity in MS and NMR, bypassing limitations of natural abundance 13C (1.1%). This compound is indispensable for:

  • Metabolic Flux Analysis: Quantifying carbon redistribution in central metabolism.
  • Proteomics: Serving as a stable isotope tag for quantitative protein analysis.
  • Material Science: Enabling depth profiling in secondary ion mass spectrometry (SIMS) without deuterium-induced thermodynamic artifacts.

Evolution of Carbon-13 Labeling Techniques

Early 13C labeling relied on chemical synthesis using 13CO2 or 13CH3I, but modern approaches employ enzymatic incorporation and advanced purification. The synthesis of 4-methoxy-[7-13C]-benzoic acid typically involves:

  • Isotopic Introduction: Reacting 4-methoxyphenylmagnesium bromide with 13CO2, followed by acidification.
  • Purification: HPLC or recrystallization to achieve >95% purity and 99% isotopic enrichment.
    Recent innovations in microbial biosynthesis (e.g., E. coli expressing carboxylase enzymes) offer scalable alternatives.

Current Research Applications Landscape

Applications of this compound are expanding into:

  • Antiangiogenic Studies: While not directly studied, structurally similar isotopologues like tylophorine derivatives demonstrate VEGFR2 inhibition, suggesting potential therapeutic parallels.
  • Dynamic Metabolic Labeling: Tracking real-time metabolic shifts in cancer cells using time-resolved 13C NMR.
  • Polymer Science: Analyzing diffusion kinetics in polystyrene-poly(methyl methacrylate) blends via SIMS.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Methoxy-[7-13C]-benzoic Acid

Dates

Modify: 2023-08-15

Explore Compound Types